Glycine, N-(ethoxycarbonyl)-

Übersicht

Beschreibung

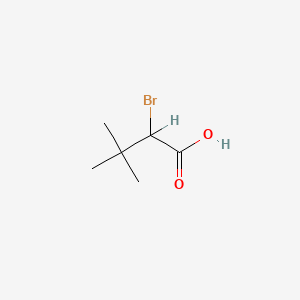

Glycine, N-(ethoxycarbonyl)- is a derivative of glycine, which is one of the simplest kinds of amino acids occurring in nature . Amino acids are the essential components for all metabolic activities and life processes of human beings . Glycine, N-(ethoxycarbonyl)-, is chemically neutral and metabolically inert .

Synthesis Analysis

Glycine and taurine conjugates of 5P-cholanic acids have been synthesized using improved procedures based on the peptide coupling reagent, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline . The conjugates are obtained in chromatographically pure form in yields higher than 90% . A multi-gram scale protocol for the N-acyl amidation of bile acids with glycine and taurine has been successfully developed under continuous flow processing conditions .

Molecular Structure Analysis

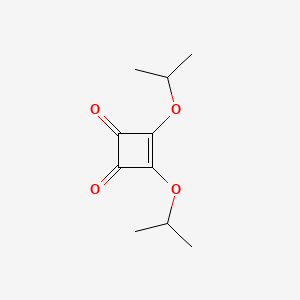

Glycine, N-(ethoxycarbonyl)-, contains total 42 bond(s); 17 non-H bond(s), 2 multiple bond(s), 12 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), and 1 (thio-) carbamate(s) (aliphatic) .

Chemical Reactions Analysis

Glycine, N-(ethoxycarbonyl)-, is involved in the synthesis of glycine and taurine conjugates of 5P-cholanic acids . The reaction is invariably incomplete, regardless of the amount of glycine or taurine used, because the water used as a cosolvent hydrolyzed a portion of the mixed anhydride to the free bile acid .

Physical And Chemical Properties Analysis

Glycine is highly soluble in water and is said to be a polar molecule . It appears as a colorless crystalline solid having a sweet taste . It is said to be hydrophilic in nature due to the minimal side chain having one hydrogen atom .

Wissenschaftliche Forschungsanwendungen

Nutritional Science: Dietary Supplements

Research has indicated that Glycine, N-(ethoxycarbonyl)- may have potential as a dietary supplement. Its structure, similar to that of glycine, suggests it could play a role in various metabolic pathways, including glutathione synthesis and regulation of one-carbon metabolism. This could have implications for managing conditions such as obesity and metabolic diseases .

Wirkmechanismus

Target of Action

Glycine, N-(ethoxycarbonyl)-, also known as 2-[(ETHOXYCARBONYL)AMINO]ACETIC ACID, primarily targets the NMDA receptor complex in the central nervous system . This receptor complex is involved in excitatory neurotransmission . Glycine also inhibits NINJ1 , a protein involved in plasma membrane rupture during cell death .

Mode of Action

Glycine, N-(ethoxycarbonyl)-, interacts with its targets in a specific manner. In the central nervous system, it acts as an inhibitory neurotransmitter at strychnine-sensitive glycine binding sites and as a co-agonist at strychnine-insensitive glycine binding sites located on the NMDA receptor complex . It also inhibits the clustering of NINJ1 within the plasma membrane, thereby suppressing plasma membrane rupture during cell death .

Biochemical Pathways

The compound affects several biochemical pathways. The reductive glycine pathway (rGlyP) has been identified as a significant pathway for the assimilation of formate and other sustainable C1-feedstocks . Glycine is also involved in the glycine cleavage system , which is the predominant pathway for glycine degradation in animals and plants .

Pharmacokinetics

The pharmacokinetics of glycine, N-(ethoxycarbonyl)-, involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, glycine significantly elevates the concentration of glycine in the cerebrospinal fluid (CSF), which is 100 times lower than that in plasma . Glycine levels are also elevated in brain tissue, but with a slower time-course than in CSF . The compound is transported into brain tissue by passive diffusion .

Result of Action

The action of glycine, N-(ethoxycarbonyl)-, results in various molecular and cellular effects. It activates glutamatergic transmission via NMDA receptors, potentially improving negative schizophrenic symptoms . It also suppresses plasma membrane rupture in cell death by inhibiting NINJ1 .

Action Environment

The action, efficacy, and stability of glycine, N-(ethoxycarbonyl)-, can be influenced by various environmental factors. For instance, the compound’s action can be enhanced under continuous flow processing conditions, as demonstrated in the N-acyl amidation of bile acids with glycine and taurine

Safety and Hazards

Glycine, N-(ethoxycarbonyl)-, is combustible and there is a risk of dust explosion . Development of hazardous combustion gases or vapors is possible in the event of fire . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Eigenschaften

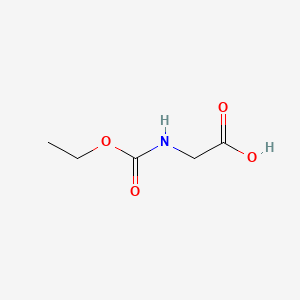

IUPAC Name |

2-(ethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVSUZHDJGUDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196667 | |

| Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-(ethoxycarbonyl)- | |

CAS RN |

4596-51-4 | |

| Record name | Glycine, N-(ethoxycarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004596514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbethoxyglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromobenzo[a]anthracene](/img/structure/B1265999.png)

![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)

![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)